molecular formula C8H6BBrO3 B1284446 (5-Bromobenzofuran-2-yl)boronic acid CAS No. 331833-99-9

(5-Bromobenzofuran-2-yl)boronic acid

Cat. No.: B1284446
CAS No.: 331833-99-9
M. Wt: 240.85 g/mol
InChI Key: HQMBWRQPVIXJIU-UHFFFAOYSA-N
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Description

(5-Bromobenzofuran-2-yl)boronic acid is an organoboron compound with the molecular formula C8H6BBrO3 and a molecular weight of 240.85. This compound is notable for its role in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds. The presence of both bromine and boronic acid functional groups makes it a versatile reagent in various chemical transformations.

Scientific Research Applications

(5-Bromobenzofuran-2-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

    Biology: The compound is used in the synthesis of bioactive molecules, including potential pharmaceuticals and enzyme inhibitors.

    Medicine: It serves as a precursor in the development of drugs targeting various diseases, including cancer and inflammatory conditions.

    Industry: The compound is used in the production of advanced materials, such as organic semiconductors and polymers.

Safety and Hazards

The safety information for “(5-Bromobenzofuran-2-yl)boronic acid” indicates that it has the GHS07 pictogram. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in other molecules .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, (5-Bromobenzofuran-2-yl)boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to a metal catalyst, typically palladium . The metal catalyst then facilitates the coupling of the boronic acid group with an electrophilic carbon atom in another molecule .

Biochemical Pathways

In general, suzuki-miyaura cross-coupling reactions are used to form carbon-carbon bonds, a fundamental process in organic synthesis . These reactions can be used to create a wide variety of complex organic compounds, potentially affecting numerous biochemical pathways depending on the specific compounds being synthesized .

Result of Action

The result of this compound’s action is the formation of a new carbon-carbon bond through a Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of complex organic compounds . The specific molecular and cellular effects would depend on the exact compounds being synthesized .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the reaction conditions, such as temperature, solvent, and the presence of a base . Additionally, the compound should be stored under an inert atmosphere and at a temperature below -20°C to maintain its stability .

Biochemical Analysis

Biochemical Properties

(5-Bromobenzofuran-2-yl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of this compound with palladium catalysts, leading to the formation of new organic compounds. Additionally, boronic acids, including this compound, are known to interact with diols and other Lewis bases, making them useful in sensing applications and enzyme inhibition .

Cellular Effects

The effects of this compound on various cell types and cellular processes are still under investigation. Boronic acids, in general, have been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, they can inhibit proteasome activity, leading to altered protein degradation and accumulation of ubiquitinated proteins. This can affect cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with biomolecules such as enzymes and proteins. Boronic acids are known to form reversible covalent bonds with diols, which can inhibit enzyme activity by blocking active sites. Additionally, this compound can participate in oxidative addition and transmetalation reactions, essential steps in Suzuki-Miyaura coupling .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are crucial factors. This compound is generally stable under inert atmosphere and low temperatures (below -20°C). Over time, exposure to moisture and air can lead to hydrolysis and degradation, affecting its efficacy in biochemical reactions. Long-term studies on cellular function have shown that boronic acids can have sustained effects on enzyme inhibition and protein interactions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, it can effectively inhibit specific enzymes without causing significant toxicity. At higher doses, boronic acids can exhibit toxic effects, including cellular stress and apoptosis. It is essential to determine the optimal dosage to balance efficacy and safety in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes such as oxidases and transferases. These interactions can influence metabolic flux and alter metabolite levels. Boronic acids are also known to affect carbohydrate metabolism by interacting with sugar molecules and enzymes involved in glycolysis and gluconeogenesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments. Boronic acids can also be taken up by cells through endocytosis and passive diffusion .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can localize to specific organelles such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects. The localization can also affect its activity and function, making it essential to understand these dynamics for therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromobenzofuran-2-yl)boronic acid typically involves the bromination of benzofuran followed by borylation. One common method includes the following steps:

    Bromination: Benzofuran is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the 5-position.

    Borylation: The brominated benzofuran is then subjected to a borylation reaction using a palladium catalyst and a boron source such as bis(pinacolato)diboron. The reaction is typically carried out under inert atmosphere conditions with a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (5-Bromobenzofuran-2-yl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), and an aryl or vinyl halide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

    Oxidation: Phenol derivatives.

    Substitution: Substituted benzofuran derivatives.

Comparison with Similar Compounds

(5-Bromobenzofuran-2-yl)boronic acid can be compared with other boronic acids and brominated benzofurans:

    Similar Compounds:

Uniqueness:

  • The presence of both bromine and boronic acid functional groups in this compound provides unique reactivity, making it a versatile reagent in organic synthesis.
  • Compared to other halogenated benzofuran boronic acids, the bromine atom offers a balance between reactivity and stability, making it suitable for a wide range of chemical transformations.

Properties

IUPAC Name

(5-bromo-1-benzofuran-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BBrO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMBWRQPVIXJIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(O1)C=CC(=C2)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BBrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587353
Record name (5-Bromo-1-benzofuran-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331833-99-9
Record name (5-Bromo-1-benzofuran-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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